![molecular formula C6H7BrN2 B160344 2-Amino-3-bromo-6-methylpyridine CAS No. 126325-46-0](/img/structure/B160344.png)
2-Amino-3-bromo-6-methylpyridine
Overview
Description
2-Amino-3-bromo-6-methylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a bromopyridine derivative .
Synthesis Analysis
2-Amino-3-bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 2-Amino-3-bromo-6-methylpyridine is C6H7BrN2 . The IUPAC name is 3-bromo-6-methylpyridin-2-amine .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-3-bromo-6-methylpyridine is 187.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 185.97926 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Chemical Synthesis
“2-Amino-3-bromo-6-methylpyridine” is used as an intermediate in the synthesis of various chemical compounds . It’s a key component in the production of other complex molecules due to its unique structure and reactivity .
Pharmaceutical Applications
This compound is used as an intermediate in the manufacture of antihistamines and piroxicam drugs . Antihistamines are used to treat symptoms of allergies, while piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of rheumatoid and osteoarthritis, primary dysmenorrhea, postoperative pain .
Biological Research
Pyridine derivatives exhibit substantial biological activities such as antioxidant, antimicrobial and anticancer activities . Therefore, “2-Amino-3-bromo-6-methylpyridine” could be used in biological research to study these effects.
Safety and Hazards
2-Amino-3-bromo-6-methylpyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
According to a study, the outcomes of the molecular docking technique suggest that 2-Amino-3-bromo-6-methylpyridine is docked with two target proteins, which is crucial for the emergence of cancer. Therefore, this research paves the door for the development of medicines that are specially formulated .
properties
IUPAC Name |
3-bromo-6-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWWGZAAXTYNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370295 | |
Record name | 2-Amino-3-bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-6-methylpyridine | |
CAS RN |
126325-46-0 | |
Record name | 2-Amino-3-bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.